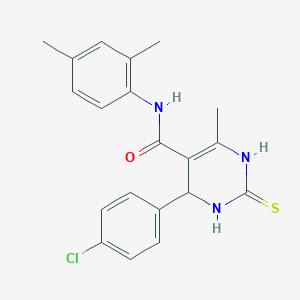

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Inhibition of 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXS)

This compound has been identified as an inhibitor of DXS, an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . It exhibits an IC50 value of 1.0 μM, indicating its potency in inhibiting the growth of Haemophilus influenzae , a pathogenic bacterium responsible for various respiratory infections .

Antimicrobial Activity

The antimicrobial properties of this compound extend to its activity against Staphylococcus aureus and Staphylococcus epidermidis . It has shown effectiveness in combating these common pathogens, which are known to cause a range of infections from minor skin conditions to more serious diseases like pneumonia and meningitis .

Antimycobacterial Evaluation

In the fight against tuberculosis, compounds like N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been evaluated for their antimycobacterial properties. They have been tested against various mycobacterial strains, including the notorious Mycobacterium tuberculosis .

Antibacterial Evaluation

Beyond its antimycobacterial capabilities, this compound has been screened for a broader spectrum of antibacterial activity. It has shown potential in inhibiting the growth of bacteria beyond the mycobacterial species, suggesting its versatility as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. For instance, it has been docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis , revealing its potential mechanism of action and aiding in the design of more effective drugs .

Cytotoxicity Evaluation

The cytotoxic effects of this compound have been assessed, particularly in the context of its potential therapeutic applications. It’s crucial to evaluate such effects to ensure the safety of the compound for possible use in human medicine .

Spectroscopic Method Development

A convenient spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) has been reported, which could be crucial for rapid screening and evaluation of inhibitors like N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide .

作用機序

Safety and Hazards

The safety and hazards associated with a compound like this would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. For instance, 2-chlorobenzyl chloride, a related compound, is considered hazardous and can cause skin burns and eye damage .

将来の方向性

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-17-8-10(13(16-17)19-2)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDMZGDGPIABBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)

![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)

![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)

![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)